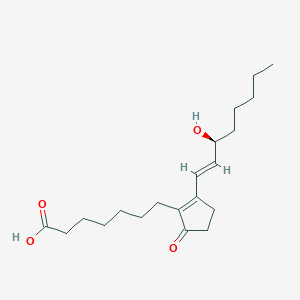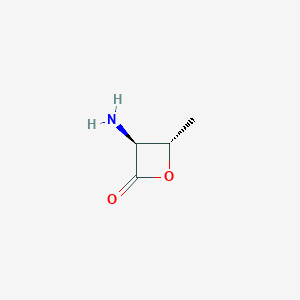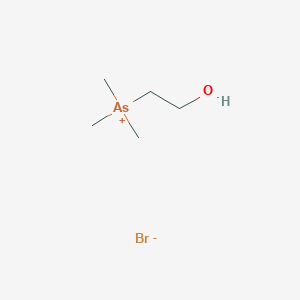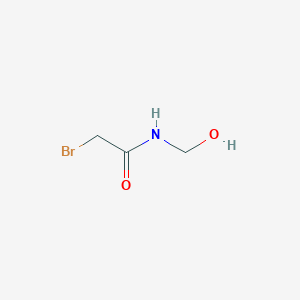
前列腺素B1
描述
Prostaglandin B1 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins are known for their diverse physiological roles, including the regulation of inflammation, blood flow, and the formation of blood clots. Prostaglandin B1, in particular, is a derivative of arachidonic acid and plays a role in various biological processes.
科学研究应用
Prostaglandin B1 has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other prostaglandins and their analogs.
Biology: Prostaglandin B1 is studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: It has potential therapeutic applications in treating conditions like inflammation, cardiovascular diseases, and certain types of cancer.
Industry: Prostaglandin B1 is used in the production of pharmaceuticals and as a research tool in drug development .
作用机制
- These receptors are heptahelical, multi-pass membrane proteins that play a crucial role in various biological processes, including blood pressure regulation, inflammation, pain perception, and cell survival .
- PGB1 may also interact with cell membranes, impacting permeability or inhibiting proteolytic enzymes .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
Prostaglandin B1 is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandin B1. Prostaglandin B1 also interacts with specific G-protein-coupled receptors (GPCRs) on the cell surface, leading to the activation of intracellular signaling pathways. These interactions are crucial for the mediation of its biological effects, such as inflammation and vasodilation .
Cellular Effects
Prostaglandin B1 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, prostaglandin B1 can activate the cAMP signaling pathway through its interaction with GPCRs, leading to changes in gene expression and cellular responses. Additionally, prostaglandin B1 has been shown to affect the proliferation and migration of vascular smooth muscle cells, which is important in the context of vascular diseases .
Molecular Mechanism
The molecular mechanism of action of prostaglandin B1 involves its binding to specific GPCRs, which triggers a cascade of intracellular events. Upon binding to its receptor, prostaglandin B1 activates G-proteins, leading to the production of second messengers such as cAMP. This activation results in the phosphorylation of various target proteins, ultimately influencing gene expression and cellular responses. Prostaglandin B1 can also modulate the activity of enzymes such as adenylate cyclase and phosphodiesterases, further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prostaglandin B1 can change over time due to its stability and degradation. Prostaglandin B1 is relatively stable under physiological conditions but can be degraded by enzymes such as prostaglandin dehydrogenase. Long-term studies have shown that prostaglandin B1 can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These temporal effects are important for understanding the duration and persistence of its biological actions .
Dosage Effects in Animal Models
The effects of prostaglandin B1 vary with different dosages in animal models. At low doses, prostaglandin B1 can exert beneficial effects such as vasodilation and anti-inflammatory actions. At higher doses, it may cause adverse effects, including hypotension and gastrointestinal disturbances. Studies in animal models have identified threshold doses for these effects, providing valuable information for the therapeutic use of prostaglandin B1 .
Metabolic Pathways
Prostaglandin B1 is involved in several metabolic pathways, including the cyclooxygenase pathway. It is synthesized from arachidonic acid through the action of COX enzymes, followed by further modifications by specific synthases. Prostaglandin B1 can also influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism. These interactions are crucial for maintaining cellular homeostasis and responding to physiological stimuli .
Transport and Distribution
Within cells and tissues, prostaglandin B1 is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues. The distribution of prostaglandin B1 is influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins. These factors determine the localization and concentration of prostaglandin B1 in different cellular compartments .
Subcellular Localization
Prostaglandin B1 is localized in specific subcellular compartments, which can affect its activity and function. It is often found in the cytoplasm and associated with membrane-bound organelles such as the endoplasmic reticulum and Golgi apparatus. The subcellular localization of prostaglandin B1 is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is important for its role in cellular signaling and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin B1 typically involves the conversion of arachidonic acid through a series of enzymatic reactions. One common method includes the use of cyclooxygenase enzymes to convert arachidonic acid into prostaglandin H2, which is then further converted into prostaglandin B1 through specific isomerization reactions.
Industrial Production Methods: Industrial production of prostaglandin B1 often employs chemoenzymatic synthesis methods. These methods combine chemical synthesis with enzymatic steps to achieve high yields and purity. For example, the chemoenzymatic synthesis of prostaglandins can involve the use of bromohydrin intermediates, nickel-catalyzed cross-couplings, and Wittig reactions .
化学反应分析
Types of Reactions: Prostaglandin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize prostaglandin B1.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce prostaglandin B1.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of prostaglandin B1 can lead to the formation of prostaglandin E1, while reduction can yield prostaglandin F1α .
相似化合物的比较
- Prostaglandin E1
- Prostaglandin F2α
- Prostaglandin I2 (Prostacyclin)
Comparison: Prostaglandin B1 is unique in its specific receptor interactions and the resulting physiological effects. While prostaglandin E1 is known for its vasodilatory properties, prostaglandin F2α is involved in smooth muscle contraction, and prostaglandin I2 inhibits platelet aggregation. Prostaglandin B1, on the other hand, has a distinct role in modulating inflammatory responses and blood flow .
属性
IUPAC Name |
7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMPNRDOVPQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864389 | |
| Record name | 15-Hydroxy-9-oxoprosta-8(12),13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B144399.png)


![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)


![4-Sulfocalix[8]arene](/img/structure/B144422.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)



